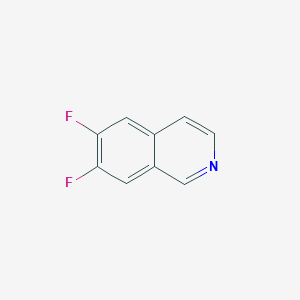
6,7-Difluoroisoquinoline
Descripción general
Descripción
6,7-Difluoroisoquinoline is a chemical compound with the molecular formula C9H5F2N . It has a molecular weight of 165.14 . It is used in laboratory chemicals and in the manufacture of chemical compounds .
Synthesis Analysis
Fluorinated isoquinolines, such as 6,7-Difluoroisoquinoline, have been synthesized using various methods . These methods include the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis
The InChI code for 6,7-Difluoroisoquinoline is 1S/C9H5F2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H . This indicates that the compound has a nitrogen-containing heteroaromatic and benzene-ring-fused system .Chemical Reactions Analysis
Fluorinated isoquinolines have unique characteristics such as biological activities and light-emitting properties . They have been synthesized using cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Physical And Chemical Properties Analysis
6,7-Difluoroisoquinoline is a solid or liquid at room temperature .Aplicaciones Científicas De Investigación
Antibacterial Activity
6,7-Difluoroisoquinoline and its derivatives demonstrate notable antibacterial properties. Koga et al. (1980) synthesized 6,7- and 7,8-disubstituted compounds, finding that some, such as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, showed significant activities against Gram-positive and Gram-negative bacteria, more so than oxolinic acid. The study emphasized the importance of structural variations in enhancing antibacterial efficacy (Koga et al., 1980).
Pharmacologic Activity
Research by Cohen et al. (1974) explored the pharmacological effects of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines, related to dopamine, on the inhibition of 3H-dopamine accumulation in rat brain slices and lipolytic activity with isolated mouse fat cells. This study highlighted the potential neuropharmacological implications of these compounds (Cohen et al., 1974).
Uptake and Storage by Nerves
The uptake and storage of 6,7-dihydroxytetrahydroisoquinoline by peripheral sympathetic nerves in rats were studied by Cohen et al. (1972). This work indicated the sympathomimetic properties of the alkaloid, providing insight into its potential impact on the nervous system (Cohen et al., 1972).
Anti-HIV Activity
Cheng et al. (2008) synthesized a series of 1-aryl-6,7-dihydroxyl(methoxy)-1,2,3,4-tetrahydroisoquinolines, testing them for anti-HIV activity. The findings revealed significant anti-HIV activities with certain compounds, indicating the potential of these derivatives in HIV therapy (Cheng et al., 2008).
DNA-Binding and Anticancer Properties
Garofalo et al. (2010) investigated N-alkylanilinoquinazoline derivatives for cytotoxic activities and potential DNA intercalating agents. Their research indicated significant DNA interaction with these compounds, underscoring their potential as anticancer agents (Garofalo et al., 2010).
Antitumor Agents and Tubulin Assembly Inhibition
Chang et al. (2009) designed 2-aryl-6,7-methylenedioxyquinolin-4-one analogues as potent antitumor agents that inhibit tubulin assembly. This study contributes to the understanding of how certain quinolone derivatives can function as antitubulin agents, with potential implications for cancer treatment (Chang et al., 2009).
Eco-Friendly Synthesis
Damera and Pagadala (2023) focused on an eco-friendly approach for constructing multi-functionalized benzenes, including 1,2,3,4-tetrahydroisoquinoline-6,8-dicarbonitrile derivatives. This research highlights the importance of environmentally benign methods in chemical synthesis (Damera & Pagadala, 2023).
Safety And Hazards
Direcciones Futuras
Fluorinated isoquinolines, including 6,7-Difluoroisoquinoline, are important components of pharmaceuticals and materials . They have attracted widespread attention due to their unique characteristics such as biological activities and light-emitting properties . Therefore, they are likely to continue being a subject of interest in future research and development efforts.
Propiedades
IUPAC Name |
6,7-difluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGNVOVLUDJCIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=C(C=C21)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729164 | |
| Record name | 6,7-Difluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Difluoroisoquinoline | |
CAS RN |
1202006-80-1 | |
| Record name | 6,7-Difluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride](/img/structure/B1396786.png)
![([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride](/img/structure/B1396787.png)
![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396788.png)
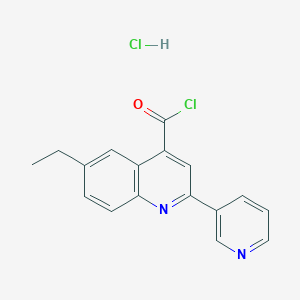
![2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B1396793.png)
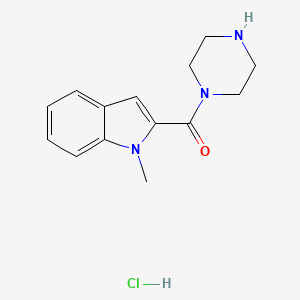
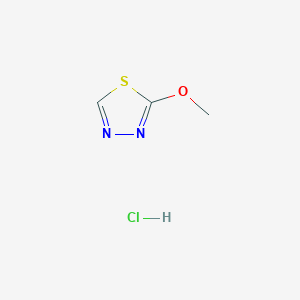
![7-{[(3-Fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1396799.png)
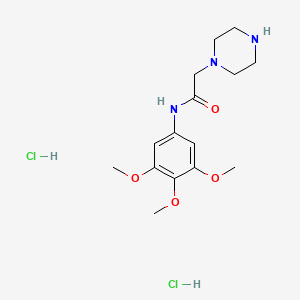
![N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride](/img/structure/B1396802.png)
![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride](/img/structure/B1396804.png)
![[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B1396806.png)
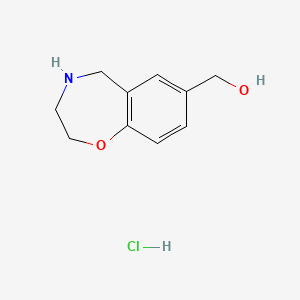
![4-Amino-1-[4-(4-amino-3-methylquinolinium-1-yl)-butyl]-2-methylquinolinium dichloride](/img/structure/B1396808.png)